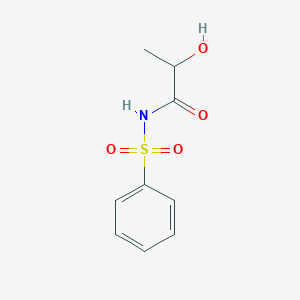![molecular formula C15H17N3OS B4961219 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone](/img/structure/B4961219.png)
2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone, also known as APTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In particular, 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of viral replication, and the modulation of immune responses. However, the specific effects of 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone may vary depending on the cell type and experimental conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone is its high purity, which allows for precise and reproducible experiments. Additionally, 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone has been shown to exhibit potent biological activity at low concentrations, making it a useful tool for studying various biological processes. However, one limitation of 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone is its relatively low solubility in aqueous solutions, which may limit its applicability in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone, including the development of more efficient synthesis methods, the identification of new biological targets, and the exploration of its potential applications in materials science. Additionally, further studies are needed to elucidate the mechanism of action of 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone and to optimize its pharmacological properties for potential clinical use.
In conclusion, 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone is a promising chemical compound with a wide range of potential applications in various fields. Its high purity, potent biological activity, and unique chemical structure make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in medicine, biochemistry, and materials science.
Méthodes De Synthèse
The synthesis of 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone involves the reaction between 4-amino-2-chloropyrimidine and 1-mesitylethanone thiosemicarbazone in the presence of a base. The resulting product is then purified through recrystallization, yielding 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone in high purity.
Applications De Recherche Scientifique
2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone has been shown to exhibit anticancer, antifungal, and antiviral activities. In biochemistry, 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone has been used as a probe to study the mechanism of action of various enzymes and proteins. In materials science, 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone has been utilized as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
2-(4-aminopyrimidin-2-yl)sulfanyl-1-(2,4,6-trimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-9-6-10(2)14(11(3)7-9)12(19)8-20-15-17-5-4-13(16)18-15/h4-7H,8H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMPXLJXCFYWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CSC2=NC=CC(=N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopyrimidin-2-ylthio)-1-(2,4,6-trimethylphenyl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sec-butyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4961148.png)

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B4961156.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4961163.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-chlorophenyl)amino]acrylonitrile](/img/structure/B4961182.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4961188.png)


![N-(3-nitrophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4961212.png)
![2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B4961224.png)
![N-[3-(4-morpholinyl)propyl]-4-nitro-2-(trifluoromethyl)aniline](/img/structure/B4961238.png)

![N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4961252.png)